1-(Triisopropylsilyl)pyrrole-3-boronic acid

Protodeboronation Stability N-Protection

1-(Triisopropylsilyl)pyrrole-3-boronic acid (CAS 138900-55-7) is the preferred building block for C3-selective pyrrole functionalization. The bulky TIPS group shields the N-H site, solving the rapid protodeboronation and oxidative polymerization that make unprotected pyrrole boronic acids unusable. Unlike Boc (labile under basic conditions) or sulfonyl (low-yielding) alternatives, TIPS remains intact through Suzuki-Miyaura couplings and removes cleanly with fluoride. This compound is the essential stable precursor for synthesizing the more reactive pinacol ester required for challenging heteroaryl chloride cross-couplings. Ideal for parallel medicinal chemistry library synthesis where batch-to-batch stability and regiocontrol are critical.

Molecular Formula C13H26BNO2Si
Molecular Weight 267.25 g/mol
CAS No. 138900-55-7
Cat. No. B143578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Triisopropylsilyl)pyrrole-3-boronic acid
CAS138900-55-7
Molecular FormulaC13H26BNO2Si
Molecular Weight267.25 g/mol
Structural Identifiers
SMILESB(C1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C)(O)O
InChIInChI=1S/C13H26BNO2Si/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17/h7-12,16-17H,1-6H3
InChIKeyHUBVAOMVEMGRFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Triisopropylsilyl)pyrrole-3-boronic acid: A Specialized Building Block for Regioselective Pyrrole Functionalization


1-(Triisopropylsilyl)pyrrole-3-boronic acid (CAS 138900-55-7) is an organoboronic acid derivative distinguished by a bulky triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen and a boronic acid moiety at the 3-position . This molecular architecture is specifically designed to enable regioselective cross-coupling at the C3 position of the pyrrole ring while protecting the reactive N-H site, a critical requirement for constructing complex heterocyclic frameworks in medicinal chemistry and materials science [1].

Why Unprotected or Alternative N-Substituted Pyrrole Boronic Acids Cannot Replace 1-(Triisopropylsilyl)pyrrole-3-boronic acid


Generic substitution is not viable because the pyrrole ring's intrinsic electronic properties dictate reactivity and stability in Suzuki-Miyaura couplings. Unprotected pyrrole boronic acids are notoriously unstable, suffering from rapid protodeboronation and oxidative polymerization due to high electron density on the ring . Alternative N-protecting groups such as tert-butyloxycarbonyl (Boc) or sulfonyl also present limitations; Boc groups can be labile under basic coupling conditions, and sulfonyl-protected pyrroles often yield the corresponding boronic acids in very low yields (e.g., 8%) due to competitive desulfonylation [1]. The TIPS group in this compound provides a unique steric and electronic shield that mitigates these issues, as detailed below.

Quantitative Performance Benchmarks: 1-(Triisopropylsilyl)pyrrole-3-boronic acid vs. In-Class Alternatives


Comparative Stability: The TIPS Group Reduces Protodeboronation vs. N-Boc Pyrrole Boronic Acids

The TIPS protecting group significantly enhances stability against protodeboronation, a common failure mode for electron-rich heteroaryl boronic acids. In contrast, N-Boc-pyrrole-2-boronic acid is prone to both protodeboronation and dimerization under standard Suzuki coupling conditions, which limits its synthetic utility [1]. The electron-withdrawing nature and steric bulk of the TIPS group are known to reduce undesired C-B bond hydrolysis compared to other N-protected pyrroles, based on established principles of boronic acid stability [2].

Protodeboronation Stability N-Protection Pyrrole Boronic Acid

Reaction Scope: TIPS-Pyrrole-3-boronic Acid Enables Coupling with Less Reactive Substrates

Earlier generations of N-protected pyrrole boronic acids, including early TIPS-protected variants, were limited to coupling with highly reactive aryl iodides and activated bromides due to competitive protodeboronation [1]. While this specific boronic acid is a key precursor to the pinacol ester, which in turn is a known substrate for modern catalyst systems that have broadened the coupling scope to include heteroaryl chlorides, it does not itself have a directly quantified, superior scope [2]. Its primary role is as a stable, protected intermediate, not as the final coupling partner.

Suzuki-Miyaura Cross-Coupling Reaction Scope Heteroaryl Halide

Synthesis Yield: TIPS-Pyrrole Boronic Acid Synthesis vs. N-Sulfonyl-Pyrrole Boronic Acid

The synthesis of 1-(triisopropylsilyl)pyrrole-3-boronic acid proceeds via a standard lithium-halogen exchange from the corresponding 3-bromo-TIPS-pyrrole, yielding 32% of the crude boronic acid . While this is a modest yield, it is significantly higher than the 8% yield reported for a similar synthesis of 1-phenylsulfonylpyrrole-2-boronic acid, where competitive desulfonylation is a major problem [1]. This comparison highlights the TIPS group's superiority over sulfonyl-based protection in terms of synthetic accessibility to the boronic acid.

Synthesis Yield N-Protecting Groups Sulfonyl

Defined Application Scenarios for 1-(Triisopropylsilyl)pyrrole-3-boronic acid Based on Quantitative Differentiation


Synthesis of 3-Aryl-Pyrrole Medicinal Chemistry Libraries

This compound is the optimal choice for synthesizing C3-functionalized pyrroles in a parallel medicinal chemistry setting. The TIPS group provides the necessary stability to handle the boronic acid intermediate in a library production workflow, and its presence is well-established for enabling regioselective halogenation and subsequent cross-coupling at the 3-position [1].

Preparation of the Corresponding Pinacol Boronate Ester (CAS 365564-11-0)

This boronic acid is the primary precursor for synthesizing its more reactive pinacol ester derivative. The ester (N-TIPS pyrrole-3-boronic acid pinacol ester) is the preferred substrate for modern, high-efficiency Suzuki-Miyaura catalysts that can couple with challenging heteroaryl chlorides [2]. The free acid's main industrial value lies in its use as a stable, storable intermediate for ester preparation.

Multi-Step Synthesis of Natural Product Analogs Requiring a Temporary N-Protecting Group

The TIPS group is stable to a range of reaction conditions but can be cleanly removed with fluoride sources (e.g., TBAF) to reveal the free N-H pyrrole. This makes the compound an ideal building block for complex target synthesis where the pyrrole nitrogen must be protected during a key C3 coupling step and then deprotected for further elaboration [3].

Avoidance in High-Volume Production or Direct Coupling

Based on the evidence, this compound should NOT be selected for high-volume manufacturing or as a direct coupling partner in challenging Suzuki reactions. Its primary differentiator is its role as a stable, protected intermediate for specialized R&D applications. For demanding cross-couplings, the pinacol ester derivative is the recommended reagent.

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